![molecular formula C21H20N4O4S B2802966 2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile CAS No. 2034605-22-4](/img/structure/B2802966.png)
2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has been used in scientific research for various purposes. This compound is also known as DPP-4 inhibitor, which is a type of drug used to treat diabetes.
Aplicaciones Científicas De Investigación
- Researchers have synthesized 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenyl benzamides using an I2/TBHP-mediated domino synthesis. These compounds combine amide and quinazoline units, resulting in molecular hybridization of two important pharmacophores .
- In vitro cytotoxicity screening against cancer cell lines (A549, DU145, B16-F10, and HepG2) revealed promising results for specific compounds (3c, 3l, and 3o). Additionally, in silico molecular docking studies validated their anticancer activity by showing good binding affinity with target DNA .
- A derivative of this compound, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide, exhibited high antimicrobial activity. It also demonstrated strong binding affinity to the TrmD inhibitor’s binding site .
- Starting from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, novel pomalidomide derivatives were synthesized. These compounds were linked with diphenylcarbamide, showcasing the versatility of the parent structure in drug development .
Anticancer Activity
Antimicrobial Properties
Drug Design and Synthesis
Propiedades
IUPAC Name |
2-[4-(2,4-dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c22-14-16-6-4-5-9-19(16)30(28,29)23-12-10-17(11-13-23)24-15-20(26)25(21(24)27)18-7-2-1-3-8-18/h1-9,17H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQLVSDKYICWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl)sulfonyl)benzonitrile |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.